molecular formula C25H27NO5 B12193319 methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate

Cat. No.: B12193319
M. Wt: 421.5 g/mol
InChI Key: PQNULEWZBCSFOT-JJFYIABZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a complex organic compound with a unique structure that includes a benzofuran ring, a piperidine moiety, and a benzoate ester. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the piperidine moiety, and the esterification of the benzoic acid derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis platforms. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the benzofuran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form an alcohol.

    Substitution: The piperidine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.

Scientific Research Applications

Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate include:

  • Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]benzoate
  • Methyl 4-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxybenzoate

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of the benzofuran ring and the piperidine moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Methyl 4-[(Z)-{7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2(3H)-ylidene}methyl]benzoate is a complex organic compound with potential biological activities. This article aims to summarize the available research on its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H27NO4\text{C}_{21}\text{H}_{27}\text{N}\text{O}_4

Key Features:

  • Functional Groups: The structure includes a piperidine moiety, a benzofuran derivative, and a benzoate ester.
  • Molecular Weight: Approximately 355.45 g/mol.

Pharmacological Activities

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Antioxidant Activity:
    • The compound has shown potential as an antioxidant, which can mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage linked to various diseases.
  • Anticancer Properties:
    • Preliminary studies suggest that derivatives of benzofuran compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the piperidine group may enhance these effects by facilitating cellular uptake or interaction with target proteins.
  • Neuroprotective Effects:
    • Compounds with similar structures have demonstrated neuroprotective properties in models of neurodegenerative diseases. This activity may be attributed to their ability to inhibit apoptosis and promote neuronal survival.

The biological activities of this compound can be understood through several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation: The piperidine moiety may interact with neurotransmitter receptors, potentially influencing mood and cognitive functions.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stressZhang et al., 1986
AnticancerCytotoxicity against cancer cell linesCore et al., 2020
NeuroprotectionInhibits neuronal apoptosisRSC Publications

Research Insights

  • Antioxidant Studies:
    • Research has shown that related compounds can scavenge free radicals effectively. For instance, compounds derived from benzofuran have been noted for their ability to protect cells from oxidative damage.
  • Cancer Research:
    • A study highlighted the cytotoxic effects of related benzofuran derivatives on various cancer cell lines, suggesting that modifications in the chemical structure significantly influence their potency against tumor cells.
  • Neuroprotective Studies:
    • Investigations into neuroprotective mechanisms revealed that similar compounds could reduce inflammation and prevent neuronal cell death in models of Alzheimer’s disease.

Properties

Molecular Formula

C25H27NO5

Molecular Weight

421.5 g/mol

IUPAC Name

methyl 4-[(Z)-[7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate

InChI

InChI=1S/C25H27NO5/c1-15-10-16(2)13-26(12-15)14-20-21(27)9-8-19-23(28)22(31-24(19)20)11-17-4-6-18(7-5-17)25(29)30-3/h4-9,11,15-16,27H,10,12-14H2,1-3H3/b22-11-

InChI Key

PQNULEWZBCSFOT-JJFYIABZSA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)C(=O)OC)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)C(=O)OC)C3=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.